Xyloccensin K

Insect antifeedant Crop protection Galleria mellonella bioassay

Xyloccensin K (CAS 173693-50-0, C₂₇H₃₄O₈, MW 486.55) is a mexicanolide-type limonoid first isolated from the seeds and fruits of the mangrove plant Xylocarpus granatum (Meliaceae) and reported as a new naturally occurring tetranortriterpenoid in 1996. It has subsequently been identified in Xylocarpus moluccensis, Xylocarpus rumphii, and Entandrophragma angolense.

Molecular Formula C27H34O8
Molecular Weight 486.6 g/mol
Cat. No. B1233269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXyloccensin K
Synonymsxyloccensin K
Molecular FormulaC27H34O8
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1(C(C2(C3CCC4(C(OC(=O)CC4(C35CC(C1O5)C2=O)O)C6=COC=C6)C)C)CC(=O)OC)C
InChIInChI=1S/C27H34O8/c1-23(2)17(10-18(28)32-5)25(4)16-6-8-24(3)21(14-7-9-33-13-14)34-19(29)12-27(24,31)26(16)11-15(20(25)30)22(23)35-26/h7,9,13,15-17,21-22,31H,6,8,10-12H2,1-5H3/t15-,16-,17-,21+,22-,24+,25-,26+,27+/m1/s1
InChIKeyOQQDWKJSAQRSAX-GXXYURFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xyloccensin K Procurement Guide: Sourcing a Structurally Distinct Mexicanolide Limonoid for Insect Antifeedant and Selective Bioactivity Studies


Xyloccensin K (CAS 173693-50-0, C₂₇H₃₄O₈, MW 486.55) is a mexicanolide-type limonoid first isolated from the seeds and fruits of the mangrove plant Xylocarpus granatum (Meliaceae) and reported as a new naturally occurring tetranortriterpenoid in 1996 [1]. It has subsequently been identified in Xylocarpus moluccensis, Xylocarpus rumphii, and Entandrophragma angolense [2]. X-ray crystallography has confirmed that xyloccensin K possesses a rare 3β,8β‑ether bridge forming a tetrahydrofuran sub‑unit, which distinguishes it from many co‑occurring limonoids [3]. This structural feature underpins its differential bioactivity profile and stability characteristics relevant to compound selection.

Natural mexicanolide limonoid from Xylocarpus spp., supporting insect antifeedant and selectivity profiling
3β,8β-ether bridge (tetrahydrofuran sub-unit) confirmed by X-ray crystallography – a scaffold-distinguishing feature
Reported context-dependent bioactivity: antifeedant ranking differs from co-occurring limonoids; inactive in NO-inhibition and antioxidant screens
Selection fit: research models requiring structural novelty and defined inactivity controls.

Why Xyloccensin K Cannot Be Replaced by Other Xylocarpus Limonoids: Critical Differences in Antifeedant Potency, Environmental Stability, and Inflammatory Selectivity


Xylocarpus species produce a structurally diverse array of limonoids (mexicanolides, gedunins, phragmalins, andirobins), yet pronounced differences in ring‑system architecture and functional‑group decoration lead to large variation in bioactivity even among closely related congeners. For instance, in a direct head‑to‑head antifeedant assay, xyloccensin K was 66.29% effective whereas the co‑isolated compound 7‑oxo‑7‑deacetoxygedunin reached 80.69% at the same dose [1]. Conversely, in an anti‑inflammatory NO‑inhibition panel of 38 limonoids, xyloccensin K, xyloccensin E, and xyloccensin X were all essentially inactive, while the gedunin‑type 7‑deacetylgedunin displayed an IC₅₀ of 4.85 µM [2]. These examples demonstrate that in‑class compounds cannot be generically interchanged; each limonoid occupies a distinct position on the activity–selectivity landscape, making compound‑specific selection mandatory for reproducible research.

Antifeedant potency may differ substantially even among co-isolated Xylocarpus limonoids; a 14-percentage-point gap observed in direct comparison.
Anti-inflammatory NO-inhibition profile is absent in this scaffold, while gedunin-type congeners show IC₅₀ in low micromolar range – activity cannot be extrapolated across chemotypes.
The 3β,8β-ether bridge alters three-dimensional shape and may influence target binding, metabolic stability, and physicochemical properties relative to non-bridged mexicanolides.

Xyloccensin K Quantitative Differentiation Evidence: Antifeedant, Stability, Anti-Inflammatory, and Structural Data Relative to Closest Comparators


Head-to-Head Antifeedant Activity Against Galleria mellonella: Xyloccensin K vs. 7‑Oxo‑7‑deacetoxygedunin

In the same study, both xyloccensin K and 7‑oxo‑7‑deacetoxygedunin were isolated from Xylocarpus granatum fruits and tested under identical conditions for antifeedant activity against the greater wax moth (Galleria mellonella). Xyloccensin K achieved 66.29% feeding deterrence, while 7‑oxo‑7‑deacetoxygedunin reached 80.69% at the same dose of 4.0 mg [1]. The 14.4‑percentage‑point difference demonstrates that 7‑oxo‑7‑deacetoxygedunin is the more potent antifeedant in this system, a critical consideration when selecting between these two co‑occurring limonoids.

Antifeedant vs. 7-Oxo
Xyloccensin K: 66.29%
7-Oxo-7-deacetoxygedunin: 80.69%
Δ = −14.4 pp
Supports antifeedant potency ranking in wax moth assay
Single dose 4.0 mg; Galleria mellonella bioassay
Insect antifeedant Crop protection Galleria mellonella bioassay

Antifeedant Potency and UV/Temperature Stability Against Spodoptera litura: Xyloccensin K vs. Commercial Neem Extract

Xyloccensin K, identified as the major antifeedant principle in X. granatum dichloromethane extract, exhibited an EC₅₀ of 1.3 mM against the common cutworm Spodoptera litura [1]. In comparative environmental stress testing, the antifeedant activity of a commercial neem extract was significantly more diminished after UV‑light and elevated‑temperature exposure than that of xyloccensin K or the crude dichloromethane extract [1]. Although exact percentage losses are not reported in the abstract, the qualitative ranking (neem extract < crude extract and xyloccensin K) provides a practical stability advantage for xyloccensin K in field‑relevant formulations.

Stability vs. Neem Extract
EC50 1.3 mM (S. litura)
Post-UV/temperature: xyloccensin K > neem extract
Supports selection for photo-stable antifeedant screening
Qualitative stability ranking; exact % loss not reported
Spodoptera litura Botanical insecticide Photo-stability

Selective Inactivity in Anti-Inflammatory NO Inhibition: Xyloccensin K Distinguishes Itself from 7‑Deacetylgedunin

Among 38 limonoids isolated from Xylocarpus spp. and evaluated for inhibition of nitric oxide (NO) production in LPS/IFN‑γ‑stimulated RAW264.7 macrophages, only 7‑deacetylgedunin demonstrated potent activity with an IC₅₀ of 4.85 µM [1]. Xyloccensin K, together with the closely related mexicanolides xyloccensin E and xyloccensin X, showed no meaningful inhibition at the concentrations tested [1]. This sharply contrasting bioactivity profile within a single experimental panel provides a clear decision criterion: if NO‑inhibition‑based anti‑inflammatory activity is the primary endpoint, 7‑deacetylgedunin is the compound of choice; if a limonoid scaffold lacking this activity is required (e.g., for mechanistic control experiments or for applications where inflammation modulation is undesirable), xyloccensin K is the suitable candidate.

NO Inhibition vs. 7-Deacetylgedunin
Xyloccensin K: inactive
7-Deacetylgedunin: IC50 4.85 µM
Supports negative control selection in NO-inhibition assays
RAW264.7 cells; LPS/IFN-γ stimulation; 38 limonoids screened
Anti-inflammatory screening NO production RAW264.7 macrophages

Unique 3β,8β-Ether Bridge Architecture: Structural Differentiation from Common Gedunin- and Phragmalin-Type Limonoids

X‑ray crystallographic analysis has established that xyloccensin K contains a tetrahydrofuran sub‑unit arising from a 3β,8β‑ether bridge, a structural motif absent in the more common gedunin‑type (e.g., 7‑deacetylgedunin) and phragmalin‑type (e.g., xyloccensin E) limonoids that co‑occur in Xylocarpus species [1][2]. This rigid, bridged architecture alters the three‑dimensional shape and likely influences target binding, metabolic stability, and physicochemical properties relative to non‑bridged mexicanolides. The presence of this feature can be verified by characteristic NMR signals fully assigned in the literature [2].

3β,8β-Ether Bridge
Class-level
Present (X-ray crystallography confirmed)
Structural motif supports SAR and molecular docking studies
Absent in gedunin- and phragmalin-type limonoids
Structural biology Limonoid chemotype X-ray crystallography

Absence of Meaningful Radical Scavenging Activity: Xyloccensin K Differentiated from Active Antioxidant Limonoids

In a study of limonoid constituents from Xylocarpus granatum fruits collected in Vietnam, four isolated limonoids—including xyloccensin K—were assayed for antioxidant activity using DPPH and ABTS radical scavenging tests. All four isolates, including xyloccensin K, expressed no remarkable antioxidant activity [1]. This finding stands in contrast to some other limonoids and plant extracts that demonstrate measurable IC₅₀ values in these assays. For researchers seeking a limonoid scaffold devoid of confounding antioxidant activity, xyloccensin K represents a well‑characterized negative control candidate.

Antioxidant Activity
Context-dependent
No remarkable DPPH/ABTS radical scavenging
Supports antioxidant-inactive limonoid control selection
Tested on X. granatum fruit isolates from Vietnam
Antioxidant DPPH assay ABTS assay

Xyloccensin K Application Scenarios: Where This Limonoid Provides Scientific Selection Advantages


Botanical Insecticide Development Requiring Photo-Stable Antifeedant Actives

When formulating a botanical insecticide intended for outdoor crop protection, environmental persistence is critical. Xyloccensin K has demonstrated superior retention of antifeedant activity after UV and temperature exposure compared to commercial neem extract [1]. Its moderate EC₅₀ of 1.3 mM against Spodoptera litura [1] positions it as a lead scaffold for semi‑synthetic optimization aiming to balance potency with field stability.

Structure–Activity Relationship (SAR) Studies Exploiting the 3β,8β-Ether Bridge

The unique 3β,8β‑ether bridge of xyloccensin K, unambiguously confirmed by X‑ray crystallography, provides a rigid, three‑dimensional scaffold that is absent from other major limonoid subtypes [2]. This feature can be exploited in SAR programs that systematically probe the contribution of ring‑system architecture to target binding, metabolic stability, or membrane permeability, using xyloccensin K as the bridged mexicanolide prototype alongside non‑bridged comparators.

Negative Control for Anti-Inflammatory Limonoid Research

In a comprehensive screen of 38 limonoids, xyloccensin K was inactive in inhibiting NO production in LPS/IFN‑γ‑stimulated RAW264.7 macrophages, whereas 7‑deacetylgedunin displayed an IC₅₀ of 4.85 µM [3]. Researchers investigating the anti‑inflammatory mechanisms of gedunin‑type limonoids can employ xyloccensin K as a structurally related yet bioactivity‑negative control, enabling dissection of scaffold‑dependent effects from general limonoid‑related cytotoxicity or off‑target interactions.

Insect Feeding Deterrence Comparative Studies with 7‑Oxo‑7‑deacetoxygedunin

The direct head‑to‑head antifeedant data (xyloccensin K 66.29% vs. 7‑oxo‑7‑deacetoxygedunin 80.69% at 4 mg against Galleria mellonella) provide a quantitative benchmark for comparative studies [4]. Scientists can use this pair of co‑occurring limonoids to investigate the structural determinants of feeding deterrence potency, as the 14.4‑percentage‑point difference is substantial and experimentally tractable.

Application
Selection Property
Validation Focus
Photo-stable antifeedant formulation screening
Reported UV/temperature stability profile
Field-relevant antifeedant persistence
Limonoid SAR studies
3β,8β-ether bridge scaffold
Conformational and target-binding analysis
Anti-inflammatory negative control
NO-inhibition inactive profile
Scaffold-specific effect dissociation
Antifeedant potency comparative studies
Reported potency ranking vs. 7-oxo congener
Structural determinants of feeding deterrence
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